

"spectroscopic properties of Solvent Green 28 (UV-Vis, fluorescence)"

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Spectroscopic Properties of Solvent Green 28: A Technical Guide

An In-depth Examination of the UV-Vis Absorption and Fluorescence Characteristics of a Widely Used Anthraquinone Dye

This technical guide provides a comprehensive overview of the spectroscopic properties of **Solvent Green 28**, with a primary focus on its ultraviolet-visible (UV-Vis) absorption and fluorescence characteristics. The information is intended for researchers, scientists, and professionals in drug development and other fields where precise colorimetric and photophysical data are essential. This document clarifies the chemical identity of the compound often referred to as **Solvent Green 28**, presents its known spectroscopic data in a structured format, and outlines the typical experimental protocols for such measurements.

Introduction: Clarifying the Identity of Solvent Green 28

The designation "**Solvent Green 28**" has been historically associated with multiple chemical entities, leading to ambiguity in scientific and commercial literature. The name has been linked to more than one CAS number and molecular formula. However, the most frequently and reliably characterized compound referred to as **Solvent Green 28**, and also known as Solvent Green 3, is 1,4-bis(p-toluidino)anthraquinone.



For the purpose of clarity and data accuracy, this guide will focus on the spectroscopic properties of this specific and well-defined chemical compound.

Chemical Structure:

Key Identifiers for 1,4-bis(p-toluidino)anthraquinone:

Identifier	Value
Chemical Name	1,4-bis(4-methylanilino)anthracene-9,10-dione
Synonyms	Solvent Green 3, Quinizarin Green SS
CAS Number	128-80-3
Molecular Formula	C28H22N2O2
Molecular Weight	418.49 g/mol

UV-Visible Absorption Properties

1,4-bis(p-toluidino)anthraquinone exhibits a characteristic strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its intense green color. The exact position of the absorption maximum (λ max) is dependent on the solvent used, a phenomenon known as solvatochromism.

Table 1: UV-Vis Absorption Data for 1,4-bis(p-toluidino)anthraquinone (Solvent Green 28)

Solvent	λmax (nm)	Molar Absorptivity (ε) (L·mol ⁻¹ ·cm ⁻¹)	Concentration	Reference
Ethanol	630 - 710 (broad peaks)	Data not available	Not specified	[1]
Acetone	644 (primary), 607 (secondary)	Data not available	10.0 mg/L	



Note: The molar absorptivity (ε) for **Solvent Green 28** is not widely reported in the literature. This value is a critical parameter for quantitative analysis and is typically determined experimentally using the Beer-Lambert law.

Fluorescence Properties

While many anthraquinone derivatives are known to be fluorescent, specific and quantitative fluorescence data for 1,4-bis(p-toluidino)anthraquinone (**Solvent Green 28**) is not readily available in published literature. The fluorescence of anthraquinone-based dyes is often influenced by their molecular structure and the surrounding solvent environment.

Research on structurally similar anthraquinone compounds suggests that they can exhibit significant fluorescence with large Stokes shifts (the difference between the absorption and emission maxima). For instance, some donor-acceptor anthraquinone dyes show solvatochromic fluorescence, with emission shifting over 190 nm in polar media.[2] Another study on fluorescent anthraquinone α -aminophosphonates reported absorbance in the 465–488 nm range and fluorescence emission spanning from 584 nm to 628 nm in various organic solvents.[3]

Based on these related compounds, it is plausible that **Solvent Green 28** possesses fluorescent properties, likely with an emission maximum in the red region of the spectrum. However, without direct experimental evidence, any discussion of its fluorescence quantum yield (ΦF) and emission spectrum remains speculative. Further experimental investigation is required to fully characterize the fluorescence of this dye.

Experimental Protocols

The determination of UV-Vis absorption and fluorescence spectra involves standardized procedures and instrumentation. Below are detailed methodologies for these key experiments.

UV-Visible Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of **Solvent Green 28**.

Materials:

• Solvent Green 28 (1,4-bis(p-toluidino)anthraquinone)



- Spectroscopic grade solvent (e.g., ethanol, acetone)
- Volumetric flasks and pipettes
- Quartz cuvettes (1 cm path length)
- Dual-beam UV-Vis spectrophotometer

Procedure:

- Stock Solution Preparation: Accurately weigh a small amount of **Solvent Green 28** and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1×10^{-3} M).
- Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10^{-6} M to 1 x 10^{-5} M.
- Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for the scan (e.g., 300-800 nm).
- Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference and sample holders and perform a baseline correction.
- Sample Measurement: Replace the blank in the sample holder with a cuvette containing one of the diluted solutions of **Solvent Green 28**.
- Data Acquisition: Record the absorption spectrum. The wavelength of maximum absorbance (λmax) will be identified from the peak of the spectrum.
- Molar Absorptivity Calculation: Using the absorbance value at λmax and the known concentration of the solution, calculate the molar absorptivity (ε) using the Beer-Lambert law:
 A = εcl, where A is the absorbance, c is the concentration in mol/L, and I is the path length of the cuvette in cm.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and quantum yield of **Solvent Green 28**.



Materials:

- Solvent Green 28 solution of known, low absorbance (typically < 0.1 at the excitation wavelength)
- A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
- Spectroscopic grade solvent
- Four-sided clear quartz cuvettes
- Spectrofluorometer

Procedure:

- Sample Preparation: Prepare a dilute solution of Solvent Green 28 in the desired solvent.
 The absorbance of this solution at the intended excitation wavelength should be below 0.1 to avoid inner filter effects.
- Standard Preparation: Prepare a solution of the fluorescent standard with a similar absorbance at the same excitation wavelength.
- Spectrofluorometer Setup: Turn on the instrument and allow the lamp to stabilize. Set the excitation wavelength (typically the λmax from the UV-Vis spectrum).
- Emission Scan: Place the sample cuvette in the spectrofluorometer and record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.
- Standard Measurement: Replace the sample with the standard and record its emission spectrum under identical conditions.
- Quantum Yield Calculation: The fluorescence quantum yield (ΦF) can be calculated using the following comparative method:

 Φ F(sample) = Φ F(std) * [A(std) / A(sample)] * [I(sample) / I(std)] * [n(sample)² / n(std)²]

Where:



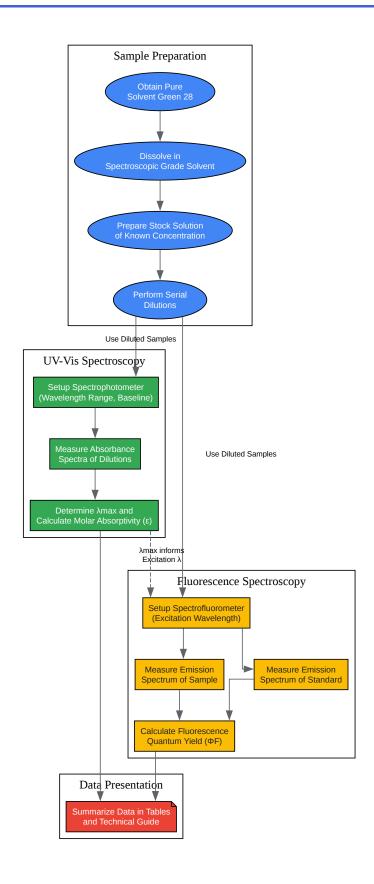
- ΦF is the fluorescence quantum yield
- A is the absorbance at the excitation wavelength
- I is the integrated area under the emission spectrum
- on is the refractive index of the solvent

Diagrams

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical flow of experiments for determining the spectroscopic properties of a compound like **Solvent Green 28**.





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Caption: Workflow for the spectroscopic characterization of **Solvent Green 28**.



Conclusion

1,4-bis(p-toluidino)anthraquinone, commonly known as **Solvent Green 28** or Solvent Green 3, is an anthraquinone dye with strong absorption in the 630-710 nm range, making it a vibrant green colorant. While its fluorescence properties have not been definitively reported, related compounds suggest a potential for fluorescence emission in the red part of the spectrum. The standardized experimental protocols outlined in this guide provide a clear path for researchers to obtain precise and reproducible spectroscopic data for this and other similar compounds. Further research is warranted to fully elucidate the photophysical properties of **Solvent Green 28**, particularly its fluorescence quantum yield and emission characteristics, which would be of significant value to its application in various scientific and industrial fields.

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